Cas no 1261958-72-8 (5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol)

5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol is a synthetic organic compound characterized by its distinct fluorine and hydroxyl functionalities. This compound exhibits excellent solubility in organic solvents, making it suitable for various applications in organic synthesis. Its unique structure endows it with potential reactivity in substitution and oxidation reactions, offering versatility in chemical transformations. The product's purity and stability are further enhanced by rigorous quality control processes, ensuring consistent performance in research and industrial settings.
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol structure
1261958-72-8 structure
商品名:5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol
CAS番号:1261958-72-8
MF:C13H11O2F
メガワット:218.224
MDL:MFCD18313166
CID:2766076
PubChem ID:53218859

5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol 化学的及び物理的性質

名前と識別子

    • 3'-Fluoro-5-methyl[1,1'-biphenyl]-3,4'-diol
    • DTXSID00683756
    • 5-(3-FLUORO-4-HYDROXYPHENYL)-3-METHYLPHENOL
    • 1261958-72-8
    • 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95%
    • MFCD18313166
    • 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol
    • MDL: MFCD18313166
    • インチ: InChI=1S/C13H11FO2/c1-8-4-10(6-11(15)5-8)9-2-3-13(16)12(14)7-9/h2-7,15-16H,1H3
    • InChIKey: LHGIBSOCOSHNFR-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 218.07430775Da
  • どういたいしつりょう: 218.07430775Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 40.5Ų

5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB319174-5 g
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95%; .
1261958-72-8 95%
5g
€1159.00 2023-04-26
abcr
AB319174-5g
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95%; .
1261958-72-8 95%
5g
€1159.00 2025-02-21

5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol 関連文献

5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenolに関する追加情報

Introduction to 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol (CAS No. 1261958-72-8)

5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 1261958-72-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This phenolic derivative exhibits a unique structural configuration that has garnered considerable attention from scientists due to its potential biological activities and mechanistic insights. The presence of both a fluoro substituent and a hydroxyl group on the aromatic ring imparts distinct electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.

The compound belongs to the class of polyphenolic derivatives, which are widely recognized for their diverse pharmacological effects. The fluoro group at the 3-position and the hydroxyl group at the 4-position of the aromatic ring play crucial roles in modulating the compound's interactions with biological targets. Such structural features are often exploited to enhance binding affinity, metabolic stability, and overall pharmacological efficacy. In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to improve drug properties such as bioavailability and resistance to enzymatic degradation.

One of the most compelling aspects of 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol is its potential role as a lead compound in the development of novel therapeutic agents. Preliminary studies have suggested that this molecule may exhibit inhibitory activity against various enzymes and receptors implicated in inflammatory and metabolic disorders. The fluoro substitution, in particular, has been shown to enhance binding interactions with certain protein targets, a phenomenon that is often leveraged in medicinal chemistry to optimize drug-like properties.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural determinants governing the biological activity of 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol. These computational approaches have enabled researchers to predict binding modes and optimize molecular configurations, thereby accelerating the drug discovery process. For instance, virtual screening techniques have been employed to identify potential binding pockets on target proteins, which can then be exploited to design analogs with improved pharmacological profiles.

The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol presents an intriguing challenge due to its complex aromatic framework. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to achieve high yields and purity. However, recent innovations in synthetic methodology have provided more efficient pathways for constructing this compound. For example, transition-metal-catalyzed cross-coupling reactions have been utilized to streamline the introduction of both fluorine and hydroxyl substituents onto the aromatic ring.

In addition to its pharmaceutical applications, 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol has shown promise in other areas of chemical biology. Its ability to modulate enzyme activity has led to investigations into its potential use as an intermediate in biochemical assays. Furthermore, its unique structural features make it a valuable tool for studying the effects of fluorine substitution on molecular recognition processes. Such studies contribute to our fundamental understanding of how small molecules interact with biological systems.

The future direction of research on 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol is likely to focus on expanding its therapeutic applications and elucidating its mechanism of action. Preclinical studies are warranted to evaluate its efficacy and safety profiles in vivo. Additionally, exploring derivatives of this compound could reveal novel pharmacophores with enhanced biological activity. The integration of high-throughput screening technologies with structure-based drug design will further accelerate the discovery process.

As our knowledge of chemical biology continues to evolve, compounds like 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol will play an increasingly important role in addressing complex diseases. The strategic placement of fluorine and hydroxyl groups on an aromatic core provides a versatile scaffold for designing molecules with tailored biological properties. By leveraging cutting-edge synthetic methods and computational tools, researchers can harness the full potential of this compound as a therapeutic agent.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1261958-72-8)
A1121946
清らかである:99%
はかる:5g
価格 ($):687.0